

In-Depth Technical Guide: 2-(Aminosulfonyl)-4-iodobenzoic Acid Methyl Ester

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Compound of Interest

Compound Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**, a key intermediate in synthetic organic chemistry. This document consolidates available data on its structure, physical characteristics, and spectral properties. While detailed experimental protocols and biological activity data for this specific compound are limited in publicly accessible literature, this guide furnishes predicted data and information on related compounds to support research and development activities.

Chemical Structure and Identifiers

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a substituted benzoic acid derivative. The structure features an aminosulfonyl group and an iodine atom on the benzene ring, with a methyl ester functional group.

Molecular Structure:

Caption: 2D structure of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 4-iodo-2-sulfamoylbenzoate[1]
CAS Number	144550-79-8[1][2][3][4]
Molecular Formula	C ₈ H ₈ INO ₄ S[1][3]
Molecular Weight	341.12 g/mol [3]
Synonyms	Methyl 4-iodo-2-sulfamoylbenzoate, 2-Carbomethoxy-5-iodobenzenesulfonamide[1]

Physicochemical Properties

Experimentally determined physicochemical data for **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** are not readily available in the surveyed literature. The following table summarizes predicted values from computational models.

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Boiling Point	480.3 ± 55.0 °C	[4]
Density	1.912 ± 0.06 g/cm ³	[4]
pKa	9.39 ± 0.60	Chemicalize
LogP	0.7252	[3]
Topological Polar Surface Area (TPSA)	86.46 Å ²	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	4	[3]
Rotatable Bonds	2	[3]

Spectral Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** are not available in the public domain. Researchers should perform their own analytical characterization upon synthesis or acquisition of the compound. For reference, spectral data of structurally related compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the amine protons of the sulfonamide group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

- N-H stretching (sulfonamide): $\sim 3300\text{-}3400\text{ cm}^{-1}$
- C=O stretching (ester): $\sim 1700\text{-}1730\text{ cm}^{-1}$
- S=O stretching (sulfonamide): $\sim 1330\text{-}1370\text{ cm}^{-1}$ and $\sim 1140\text{-}1180\text{ cm}^{-1}$
- C-O stretching (ester): $\sim 1100\text{-}1300\text{ cm}^{-1}$

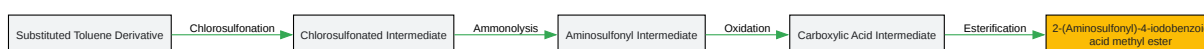
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula $\text{C}_8\text{H}_8\text{INO}_4\text{S}$. The exact mass is calculated to be 340.9219 m/z for the $[\text{M}+\text{H}]^+$ ion. Fragmentation patterns would likely involve the loss of the methyl ester group, the aminosulfonyl group, and cleavage of the benzene ring.

Synthesis

A detailed, experimentally verified protocol for the synthesis of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from patents describing the preparation of related compounds. One potential pathway involves the multi-step transformation of a substituted toluene derivative.

A patent for a related compound, 2-amino sulfonyl-4-methylsulfonamido methyl benzoic acid methyl ester, describes a three-step reaction starting from sulfonamide methyl toluene involving chlorosulfonation-ammonolysis, oxidation, and methanolysis. A similar strategy could likely be adapted for the synthesis of the title compound.



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Caption: Plausible synthetic workflow for the target compound.

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester**. However, substituted benzoic acid derivatives and sulfonamides are important pharmacophores in drug discovery. For instance, various aminobenzoic acid derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.

Derivatives of 4-iodobenzoic acid have also been explored for their potential as antimicrobial and anticancer agents. Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules, including herbicidal sulfonylureas. Its utility in medicinal chemistry lies in its potential as a building block for creating libraries of compounds for screening against various biological targets.

Safety and Handling

Safety data for **2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester** is limited. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester is a valuable chemical intermediate with potential applications in medicinal chemistry and agrochemical synthesis. While comprehensive experimental data on its properties are not widely published, this guide provides a summary of its known identifiers and predicted characteristics. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its biological potential. Researchers working with this compound are encouraged to perform thorough analytical characterization.

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